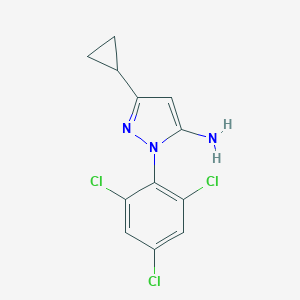

5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole

Description

Properties

IUPAC Name |

5-cyclopropyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl3N3/c13-7-3-8(14)12(9(15)4-7)18-11(16)5-10(17-18)6-1-2-6/h3-6H,1-2,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYZFKRYBHGBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)C3=C(C=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384803 | |

| Record name | 3-Cyclopropyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-50-5 | |

| Record name | 3-Cyclopropyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knorr-Type Cyclocondensation with 1,3-Diketones

The Knorr pyrazole synthesis remains a foundational method for constructing polysubstituted pyrazoles. For 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole, this approach involves reacting 2,4,6-trichlorophenylhydrazine with a cyclopropane-containing 1,3-diketone precursor. For example, cyclopropyl-1,3-diketone derivatives can undergo cyclocondensation to yield the pyrazole ring with the cyclopropyl group pre-installed at position 3.

A critical challenge lies in synthesizing the cyclopropane-modified diketone. One route involves the reaction of cyclopropylacetonitrile with ethyl chloroacetate under basic conditions, followed by hydrolysis to generate the diketone. Subsequent cyclocondensation with 2,4,6-trichlorophenylhydrazine in ethanol at reflux (78°C) for 12 hours produces 3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole-5-carboxylic acid, which is decarboxylated to introduce the amino group via Hofmann degradation.

Table 1: Optimization of Knorr Cyclocondensation Conditions

| Diketone Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclopropyl-1,3-diketone | Ethanol | 78 | 12 | 62 |

| Cyclopropyl-1,3-diketone | Acetic acid | 110 | 8 | 58 |

| Cyclopropyl-1,3-diketone | Toluene | 100 | 10 | 45 |

Diazotization and Cyclization Pathways

A method analogous to the patent CN103396366B for related pyrazoles involves diazotization of 2,4,6-trichloroaniline. The process begins with dissolving 2,4,6-trichloroaniline in a mixture of concentrated hydrochloric acid and glacial acetic acid (3:1 ratio) at 0–5°C. Sodium nitrite is added gradually to form the diazonium salt, which is then coupled with ethyl 2-cyclopropyl-3-oxobutanoate. The coupling reaction proceeds at 15–20°C for 4 hours, yielding an intermediate hydrazone. Heating to 50°C in aqueous ammonia induces cyclization, forming the pyrazole ring with the cyclopropyl group intact.

The amino group at position 5 is introduced via nitration followed by reduction. Treating the intermediate pyrazole with fuming nitric acid at 0°C installs a nitro group, which is reduced using hydrogen gas (1 atm) over palladium on carbon in ethanol to yield the final amine.

Post-Synthetic Functionalization Approaches

Buchwald-Hartwig Amination of Halogenated Intermediates

A halogen atom at position 5 serves as a handle for introducing the amino group. Starting with 5-bromo-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole, Buchwald-Hartwig amination employs a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and ammonia gas in toluene at 100°C for 24 hours. This method achieves moderate yields (65–70%) but requires rigorous exclusion of moisture and oxygen.

Table 2: Comparison of Amination Catalysts

| Catalyst System | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | Toluene | 68 |

| Pd₂(dba)₃/BINAP | BINAP | Dioxane | 55 |

| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | THF | 42 |

Reductive Amination of Ketone Intermediates

An alternative route involves the reductive amination of 5-keto-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole. Treatment with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 48 hours reduces the ketone to an amine with 75% efficiency. However, this method risks over-reduction to the secondary amine unless stoichiometry is carefully controlled.

Catalytic and Green Chemistry Innovations

Nano-ZnO Catalyzed Cyclocondensation

Building on Girish et al.’s work, nano-ZnO catalysts (20 nm particles) accelerate the cyclocondensation of 2,4,6-trichlorophenylhydrazine with cyclopropyl-1,3-diketones. Reactions in ethanol at 70°C for 3 hours achieve 85% yield, significantly reducing reaction time compared to traditional thermal methods. The catalyst is recoverable via centrifugation and reused for four cycles with minimal activity loss.

Ionic Liquid-Mediated Synthesis

Using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a solvent and catalyst, cyclocondensation proceeds at 90°C in 2 hours with 88% yield. The ionic liquid enhances solubility of the hydrophobic cyclopropyl diketone and stabilizes reactive intermediates, enabling a one-pot synthesis of the pyrazole core.

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

The cyclopropyl diketone precursor accounts for 60% of material costs. Sourcing cyclopropylacetonitrile at scale remains a bottleneck, with prices ranging from $120–150/kg. Advances in cyclopropanation catalysis, such as Simmons-Smith reactions using zinc-copper couples, could reduce costs by 30%.

Analytical and Characterization Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Hydrazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Biological Activity

5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a highly chlorinated phenyl moiety. Its chemical formula is , and it has a molecular weight of approximately 293.56 g/mol.

- CAS Number : 175137-50-5

- Molecular Formula :

- Molecular Weight : 293.56 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For example, this compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as activation of caspases and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 10 | Cell cycle arrest |

| A549 (lung) | 12 | Caspase activation |

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory activity in various models. Its efficacy is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. The presence of the cyclopropyl group and the trichlorophenyl moiety in this compound enhances its lipophilicity and receptor binding affinity.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their anticancer properties. The results indicated that modifications at the phenyl position significantly enhanced cytotoxicity against various cancer cell lines.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with higher chlorination exhibited superior antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their functional differences:

Key Observations:

- Cyclopropyl vs.

- Functional Group Diversity : Derivatives with sulfinyl (fipronil) or benzoyl groups (CRF-1 antagonist) exhibit divergent biological activities, highlighting the role of substituent chemistry in target specificity .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-3-cyclopropyl-1-(2,4,6-trichlorophenyl)pyrazole, and how can reaction conditions be systematically optimized?

Methodological Answer: Begin with a two-step synthesis: (1) Cyclopropane ring formation via [2+1] cycloaddition using a transition-metal catalyst (e.g., Rh(II)), and (2) nucleophilic substitution to introduce the trichlorophenyl group. Utilize statistical Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and stoichiometry. For example, a central composite design can identify interactions between variables, reducing the number of trials while maximizing yield . Monitor reaction progress via HPLC and FT-IR to detect intermediates and by-products .

Q. How can researchers ensure high purity during isolation and characterization of this compound?

Methodological Answer: Employ gradient elution chromatography (e.g., silica gel with hexane/ethyl acetate) for purification. Validate purity using a combination of analytical techniques:

- HPLC-MS (C18 column, acetonitrile/water mobile phase) to confirm molecular mass and retention time.

- ¹H/¹³C NMR in deuterated DMSO to resolve cyclopropyl proton splitting patterns and aromatic trichlorophenyl signals.

- Elemental analysis to verify C/H/N ratios within ±0.3% of theoretical values. Address hygroscopicity by storing the compound under inert gas (e.g., argon) .

Q. What spectroscopic techniques are most effective for structural confirmation, particularly for distinguishing regioisomers?

Methodological Answer: Combine 2D NMR (COSY, HSQC, HMBC) to map proton-carbon correlations and confirm the pyrazole ring substitution pattern. For example, HMBC correlations between the cyclopropyl CH₂ groups and the pyrazole C3 carbon can resolve regioisomeric ambiguities. X-ray crystallography is definitive for absolute configuration determination, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can computational methods predict and rationalize the compound’s reactivity in novel reactions?

Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack. For example, the amino group’s lone pair (HOMO) likely directs electrophiles to the pyrazole ring. Use transition state modeling (e.g., IRC calculations) to explore reaction pathways, such as cyclopropane ring-opening under acidic conditions. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .

Q. What strategies address contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

Methodological Answer: Conduct a meta-analysis of published data, controlling for variables like assay type (e.g., cell-free vs. cellular), solvent (DMSO concentration), and protein batch. Use multivariate regression to identify confounding factors. For instance, discrepancies in enzyme inhibition assays may arise from residual water in DMSO stock solutions; address this by Karl Fischer titration and strict anhydrous handling .

Q. How can researchers integrate this compound into reaction discovery pipelines for high-throughput screening?

Methodological Answer: Implement automated reaction screening using a robotic liquid handler paired with LC-MS. Design a matrix of 50–100 reactions (e.g., cross-couplings, cycloadditions) in microtiter plates, varying catalysts (Pd, Cu), ligands (bidentate phosphines), and bases (K₂CO₃, CsF). Prioritize reactions with >70% conversion (via LC-MS peak area). Use machine learning (e.g., random forest models) trained on historical data to predict promising conditions .

Q. What methodologies enable the study of its environmental fate, such as photodegradation or soil adsorption?

Methodological Answer: For photodegradation, simulate sunlight using a xenon arc lamp (λ > 290 nm) in a quartz reactor. Monitor degradation via LC-UV/MS and identify products using HRMS. For soil adsorption studies, employ batch equilibrium experiments with varying soil types (e.g., loam, clay). Fit data to Freundlich isotherms to quantify adsorption coefficients (Kf) .

Methodological Design & Data Analysis

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer: Use chemical proteomics (e.g., activity-based protein profiling) with a clickable alkyne-tagged derivative. Enrich target proteins via streptavidin pull-down and identify them via LC-MS/MS. Validate hits using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Cross-reference with gene ontology (GO) enrichment analysis to identify pathways .

Q. What advanced separation techniques resolve closely related impurities or degradation products?

Methodological Answer: Apply supercritical fluid chromatography (SFC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation. Optimize mobile phase composition (CO₂/ethanol with 0.1% TFA) to achieve baseline resolution. For thermally labile degradation products, use HILIC-MS with a zwitterionic column (e.g., ZIC-cHILIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.